molecular formula C6H6BrClN2 B6167730 6-bromo-2-chloro-N-methylpyridin-3-amine CAS No. 1256805-82-9

6-bromo-2-chloro-N-methylpyridin-3-amine

Cat. No.: B6167730
CAS No.: 1256805-82-9
M. Wt: 221.5
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Description

6-Bromo-2-chloro-N-methylpyridin-3-amine is a heterocyclic organic compound that belongs to the pyridine family. This compound is characterized by the presence of bromine, chlorine, and a methylamine group attached to a pyridine ring. It is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-chloro-N-methylpyridin-3-amine typically involves the halogenation of pyridine derivatives. One common method is the palladium-catalyzed Suzuki cross-coupling reaction. This reaction involves the coupling of 5-bromo-2-methylpyridin-3-amine with arylboronic acids under mild conditions to produce the desired compound . The reaction is carried out in the presence of a palladium catalyst, a base, and a solvent such as ethanol or water.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale halogenation reactions. These reactions are optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and ensuring the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-chloro-N-methylpyridin-3-amine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles such as amines and thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can produce an amino derivative, while oxidation can yield a pyridine oxide.

Scientific Research Applications

6-Bromo-2-chloro-N-methylpyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is used in the study of enzyme inhibitors and as a probe in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological and inflammatory diseases.

    Industry: The compound is used in the production of agrochemicals and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 6-bromo-2-chloro-N-methylpyridin-3-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-2-chloro-6-methylpyridine: Similar in structure but lacks the N-methylamine group.

    5-Bromo-2-methylpyridin-3-amine: Similar but with different halogenation positions.

    2-Chloro-3-bromo-6-methylpyridine: Another structural isomer with different halogenation positions.

Uniqueness

6-Bromo-2-chloro-N-methylpyridin-3-amine is unique due to the presence of both bromine and chlorine atoms along with the N-methylamine group. This combination of functional groups provides distinct reactivity and makes it a valuable intermediate in the synthesis of various complex molecules.

Properties

CAS No.

1256805-82-9

Molecular Formula

C6H6BrClN2

Molecular Weight

221.5

Purity

95

Origin of Product

United States

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